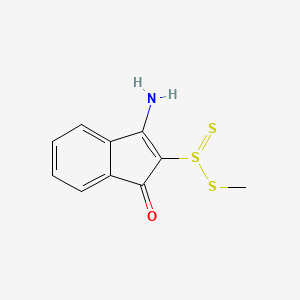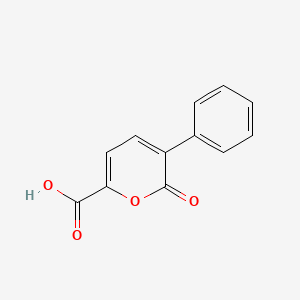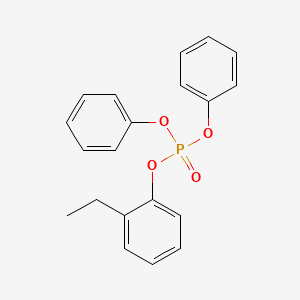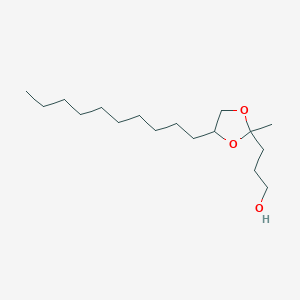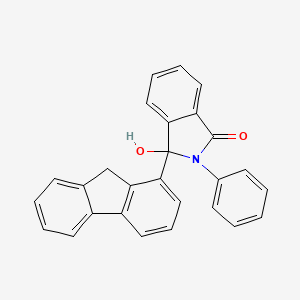
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxy group, and a phenyl group attached to an isoindoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorenyl precursor, which can be achieved through the oxidation of fluorene to fluorenone . The fluorenone is then subjected to further reactions to introduce the hydroxy and phenyl groups, followed by cyclization to form the isoindoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
CAS-Nummer |
90805-01-9 |
|---|---|
Molekularformel |
C27H19NO2 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-(9H-fluoren-1-yl)-3-hydroxy-2-phenylisoindol-1-one |
InChI |
InChI=1S/C27H19NO2/c29-26-22-13-6-7-15-24(22)27(30,28(26)19-10-2-1-3-11-19)25-16-8-14-21-20-12-5-4-9-18(20)17-23(21)25/h1-16,30H,17H2 |
InChI-Schlüssel |
NOLLDPGKNVEWBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4(C5=CC=CC=C5C(=O)N4C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


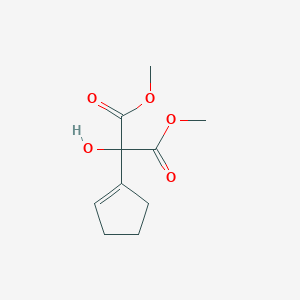
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
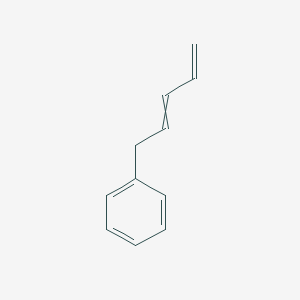
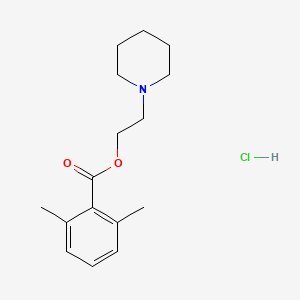
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
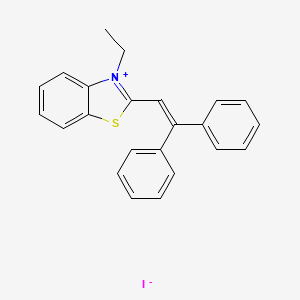

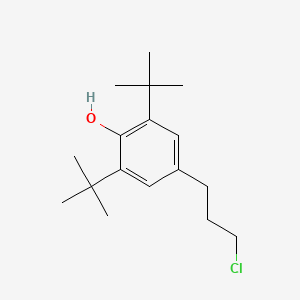
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
